N'-(2-cyanophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
Description
N'-(2-Cyanophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a bis-amide derivative featuring an ethanediamide (oxalamide) backbone with two distinct substituents: a 2-cyanophenyl group and a 2-(thiophen-3-yl)ethyl moiety. The ethanediamide core provides two amide bonds, enhancing hydrogen-bonding capacity and structural rigidity compared to mono-amides. Potential applications include coordination chemistry (as ligands) or pharmaceutical intermediates, given the prevalence of thiophene and cyano groups in bioactive molecules.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-9-12-3-1-2-4-13(12)18-15(20)14(19)17-7-5-11-6-8-21-10-11/h1-4,6,8,10H,5,7H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFIQJWOTFKFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-cyanophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of intermediates through condensation reactions and subsequent modifications. The general synthetic pathway can be summarized as follows:
- Formation of Thiophene Derivative : Start with a thiophene compound that undergoes alkylation.
- Cyanation Reaction : Introduce a cyano group to the aromatic ring through nucleophilic substitution.
- Final Coupling : Combine the thiophene derivative with the cyano-substituted phenyl group via an amine coupling reaction.
Anticancer Activity
Recent studies have investigated the anticancer potential of related compounds, suggesting that modifications in structure can enhance biological activity. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induction of apoptosis |
| Related compound A | 25 | Inhibition of cell cycle progression |
| Related compound B | 15 | Activation of caspase pathways |
Anti-inflammatory Activity
The anti-inflammatory properties have been explored using in vitro models where macrophage cultures were treated with the compound. Results indicated a significant reduction in pro-inflammatory cytokines such as TNFα and IL-1β at non-cytotoxic concentrations. The compound's ability to inhibit nitric oxide production was also noted, suggesting its potential as an anti-inflammatory agent .
Case Studies
-
In Vitro Macrophage Assay :
- Objective : To assess cytokine modulation.
- Method : J774 macrophages were treated with varying concentrations of the compound.
- Results : Notable decrease in IL-1β and TNFα levels was observed, indicating effective immunomodulation.
-
In Vivo Edema Model :
- Objective : Evaluate anti-edematogenic activity.
- Method : CFA-induced paw edema model was utilized.
- Results : The compound demonstrated significant reduction in edema comparable to standard dexamethasone treatment at doses of 50 mg/kg.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various molecular targets involved in inflammation and cancer pathways. Key findings include:
- Targets : COX-2, iNOS, and PDE4B were identified as primary targets.
- Binding Affinity : Strong interactions were noted, suggesting potential for therapeutic applications.
Comparison with Similar Compounds
Comparison with Acetamide Derivatives
Example Compound : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Core Structure: Mono-amide (acetamide) vs. bis-amide (ethanediamide).
- Substituents: Dichlorophenyl (electron-withdrawing Cl) vs. cyanophenyl (stronger electron-withdrawing CN). Thiazole (S/N heterocycle) vs. thiophene (S-only heterocycle).
- Synthesis: Both likely use carbodiimide coupling (e.g., EDCl). Acetamide synthesis occurs at 273 K in dichloromethane , whereas the target compound may require milder conditions due to cyanophenyl sensitivity.
- Physical Properties :
- Intermolecular Interactions : Acetamide forms N–H⋯N H-bonds (1-D chains) . Ethanediamide’s dual amides may enable 2D/3D networks.
Comparison with Phthalimide Derivatives
Example Compound : 3-Chloro-N-phenyl-phthalimide
- Core Structure : Phthalimide (cyclic bis-amide) vs. linear ethanediamide.
- Substituents: Chlorine (moderate electron-withdrawing) vs. cyano (stronger electron-withdrawing).
- Applications : Phthalimides are polymer precursors ; ethanediamide’s linearity may limit polymer backbone utility but enhance ligand flexibility.
- Reactivity : Phthalimide’s cyclic structure offers stability, while ethanediamide’s linearity allows functionalization at both termini.
Comparison with Thioamide Derivatives
Example Compounds : Thioacyl-N-phthalimides, thiopeptides
- Core Structure : Thioamide (C=S) vs. amide (C=O).
- Synthesis : Thioamides require specialized agents (e.g., thiobenzimidazolones or ynamide-mediated routes ). Ethanediamide synthesis is simpler via standard amide coupling.
- Stability : Thioamides are prone to oxidation; ethanediamide’s amide bonds are more hydrolytically stable.
- Bioactivity : Thioamides disrupt peptide conformations ; ethanediamide’s dual amides may mimic peptide turn structures.
Comparison with Complex Carboxamides
Example Compound : Furo[2,3-b]pyridine-3-carboxamide
- Core Structure : Fused heterocyclic carboxamide vs. ethanediamide.
- Synthesis : Multistep synthesis with functionalization (e.g., fluorophenyl, trifluoroethyl groups) . Ethanediamide’s synthesis is comparatively straightforward.
- Functionality: Furopyridine’s fused ring system enables π-π stacking; ethanediamide’s cyanophenyl and thiophene offer similar aromatic interactions.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Substituent Effects
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
